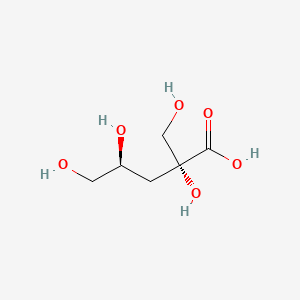
Sulphur Black 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Black 6 is a widely-used dye in the textile industry, known for its deep, rich black color. It is particularly valued for its affordability and effectiveness in dyeing various fabrics, including cotton, linen, and viscose . The compound is a complex organic molecule containing sulfur, which contributes to its strong chromophore and affinity for cellulose fibers .
Preparation Methods
The preparation of Sulphur Black 6 involves several steps:
Raw Material Preparation: The primary raw materials include aromatic amines such as aniline, sulfur, and sodium polysulfide.
Reaction Preparation: Aniline is reacted with sulfur under controlled conditions to form a sulfur-containing heterocyclic molecule.
Oxidation and Reduction: The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final this compound dye product.
Crystallization and Separation: The reaction mixture is acidified, usually with hydrochloric acid, to precipitate the dye, which is then filtered, washed, and dried.
Industrial Production: On an industrial scale, the process involves large reactors and precise control of temperature, pH, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Sulphur Black 6 undergoes several types of chemical reactions:
Oxidation: The dye can be oxidized to form various sulfur oxides, which can affect its color properties.
Common Reagents and Conditions: Typical reagents include sodium sulfide for reduction and sodium dichromate for oxidation.
Major Products: The primary products of these reactions include various sulfur-containing compounds and modified dye molecules with different chromophoric properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sulphur Black 6 involves its interaction with cellulose fibers. The sulfur atoms in the dye molecule form strong bonds with the hydroxyl groups in cellulose, resulting in a stable and durable coloration . The dye’s effectiveness is enhanced by its ability to undergo reduction to a soluble form, which can penetrate the fibers more easily before being oxidized back to its insoluble form .
Comparison with Similar Compounds
Sulphur Black 6 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Known for its use in producing black shades on cellulosic fibers.
Sulphur Blue 15: Used for blue shades, but with similar chemical properties and preparation methods.
Sulphur Brown 10: Produces brown shades and shares the same sulfur-containing heterocyclic structure.
This compound stands out due to its superior color fastness and resistance to fading, making it a preferred choice for industrial applications .
Properties
CAS No. |
1327-16-8 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



